molecular formula C8H8O2 B8517556 1-(2-Furyl)but-3-yn-1-ol

1-(2-Furyl)but-3-yn-1-ol

Cat. No.: B8517556
M. Wt: 136.15 g/mol
InChI Key: HMTYJEBHTKFYGP-UHFFFAOYSA-N
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Description

1-(2-Furyl)but-3-yn-1-ol is a useful research compound. Its molecular formula is C8H8O2 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

1-(furan-2-yl)but-3-yn-1-ol

InChI

InChI=1S/C8H8O2/c1-2-4-7(9)8-5-3-6-10-8/h1,3,5-7,9H,4H2

InChI Key

HMTYJEBHTKFYGP-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=CC=CO1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the same flask as in Example 1, there were charged granular magnesium (18.2 g), dry zinc chloride (10.2 g) and dry tetrahydrofuran (110 g). Propargyl bromide (0.88 g) was added thereto at 10° C while stirring. The resultant mixture was kept in an adiabatic condition, whereupon the reaction proceeded. When the heat generation stopped, a mixture of furfural (48.0 g), propargyl bromide (73.5 g) and toluene (110 g) was dropwise added to the reaction mixture at 30° C in 3 hours while stirring under cooling. The resultant mixture was kept at room temperature for 30 minutes while stirring. After completion of the reaction, the reaction mixture was treated in the same manner as in Example 1 and distilled under reduced pressure (65°-66° C./ 0.45 mmHg) to give 2-(1-hydroxy-3-butynyl)-furan (61.3 g) in a yield of 90% (based on the starting furfural).
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
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10.2 g
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catalyst
Reaction Step One
[Compound]
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resultant mixture
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48 g
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reactant
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73.5 g
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reactant
Reaction Step Three
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110 g
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solvent
Reaction Step Three
[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Four
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0.88 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

Reaction and after-treatment were carried out in the same manner as in Example 16 except that an equimolar amount of furfural was used in place of 5-methylfurfural, and that cetyltrimethylammonium chloride and tetrahydrofuran were used in place of tetrabutylammonium bromide and toluene, respectively, in the same weights as those of the latter, to obtain 44.0 g of the fraction of 2-(1-hydroxy-3-butynyl)furan (content, 99.4%) (yield, 80.3%).
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